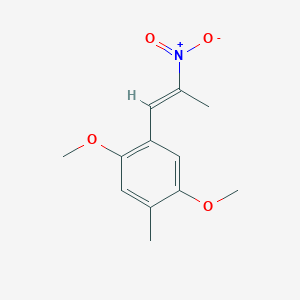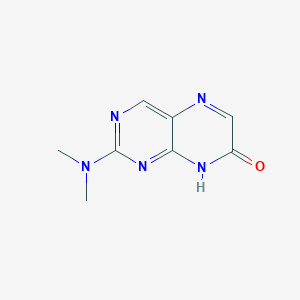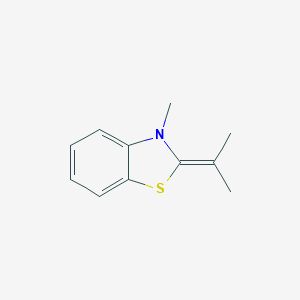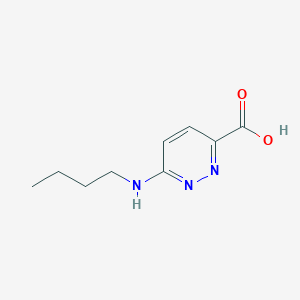
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a psychedelic drug that has been studied for its potential therapeutic applications in the field of mental health. DMMDA-2 is structurally similar to other psychedelic compounds such as mescaline and 2C-B.
Mechanism of Action
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene works by binding to serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. It is believed that 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene may help to increase the levels of serotonin in the brain, which can help to improve mood and reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been shown to alter the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene has a number of advantages and limitations for use in lab experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a psychedelic drug, which can make it difficult to study its effects in a controlled laboratory setting.
Future Directions
There are a number of future directions for research on 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of interest is its potential use in the treatment of addiction and PTSD. Further research is needed to fully understand the mechanisms of action of 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene and its potential therapeutic effects.
Synthesis Methods
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene.
Scientific Research Applications
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene has been studied for its potential therapeutic applications in the treatment of mental health disorders such as anxiety and depression. It has also been studied for its potential use in the treatment of addiction and PTSD. Research has shown that 2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene has a high affinity for serotonin receptors in the brain, which may contribute to its therapeutic effects.
properties
CAS RN |
143823-24-9 |
|---|---|
Product Name |
2,5-Dimethoxy-4,beta-dimethyl-beta-nitrostyrene |
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1,4-dimethoxy-2-methyl-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-8-5-12(17-4)10(7-11(8)16-3)6-9(2)13(14)15/h5-7H,1-4H3/b9-6+ |
InChI Key |
UCHNBPYWHXIUPN-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)/C=C(\C)/[N+](=O)[O-])OC |
SMILES |
CC1=CC(=C(C=C1OC)C=C(C)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=C(C)[N+](=O)[O-])OC |
synonyms |
(E(-))-2,5-DDNS (Z(-))-2,5-DDNS 2,5-DDNS 2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrene 2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrene, E(-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)





![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)